

An In-depth Technical Guide to the Chemistry of 1-Haloalkynes

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Compound of Interest

Compound Name: 1-Pentadecyne, 1-iodo-

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Introduction

1-Haloalkynes are a class of organic compounds characterized by a halogen atom directly attached to an sp-hybridized carbon of an alkyne functionality. These molecules have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, arising from the presence of both an electron-withdrawing halogen and an electron-rich triple bond, impart a dual reactivity profile, allowing them to act as both electrophiles and nucleophiles. This distinct characteristic has led to their extensive use in the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 1-haloalkynes, with a focus on practical applications for research and drug development.

Synthesis of 1-Haloalkynes

The preparation of 1-haloalkynes can be broadly categorized into two main approaches: halogenation of a pre-existing terminal alkyne and elimination reactions from halo-substituted precursors.

Halogenation of Terminal Alkynes

The most common and direct method for the synthesis of 1-haloalkynes involves the electrophilic halogenation of terminal alkynes. This is typically achieved by reacting the alkyne with a halogenating agent in the presence of a base or a metal catalyst.

A widely used method involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as the halogen source. The reaction is often facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or a silver catalyst.^{[1][2]}

Table 1: Comparison of Yields for the Synthesis of 1-Iodoalkynes from Terminal Alkynes using NIS with Different Catalysts/Bases.^{[3][4]}

Catalyst/Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
γ -Al ₂ O ₃	CH ₃ CN	80	1	98
K ₂ CO ₃	CH ₃ CN	25	0.5	99
DMAP	CH ₃ CN	25	0.5	99
Acetic Acid	CH ₃ CN	80	1	99

Physical and Spectroscopic Properties

The physical and spectroscopic properties of 1-haloalkynes are influenced by the nature of the halogen atom and the organic substituent.

Bond Lengths and Angles

The C-X bond in 1-haloalkynes is shorter and stronger than in the corresponding haloalkanes due to the sp-hybridization of the carbon atom, which has a higher s-character.^[5] The C≡C triple bond length is also slightly affected by the halogen.

Table 2: Typical Bond Lengths and Angles in 1-Haloalkynes.

Bond	Hybridization	Typical Bond Length (Å)	Bond Angle	Typical Angle (°)
C-H (in terminal alkyne)	sp-s	1.06	H-C≡C	180
C≡C	sp-sp	1.20	R-C≡C	180
C-C (R-C≡)	sp ³ -sp	1.46	C-C≡C	180
C-Cl	sp-sp ³	~1.64	R-C≡C-Cl	180
C-Br	sp-sp ³	~1.80	R-C≡C-Br	180
C-I	sp-sp ³	~2.00	R-C≡C-I	180

Spectroscopic Data

The spectroscopic signatures of 1-haloalkynes are characteristic and useful for their identification.

Table 3: Typical Spectroscopic Data for 1-Haloalkynes.

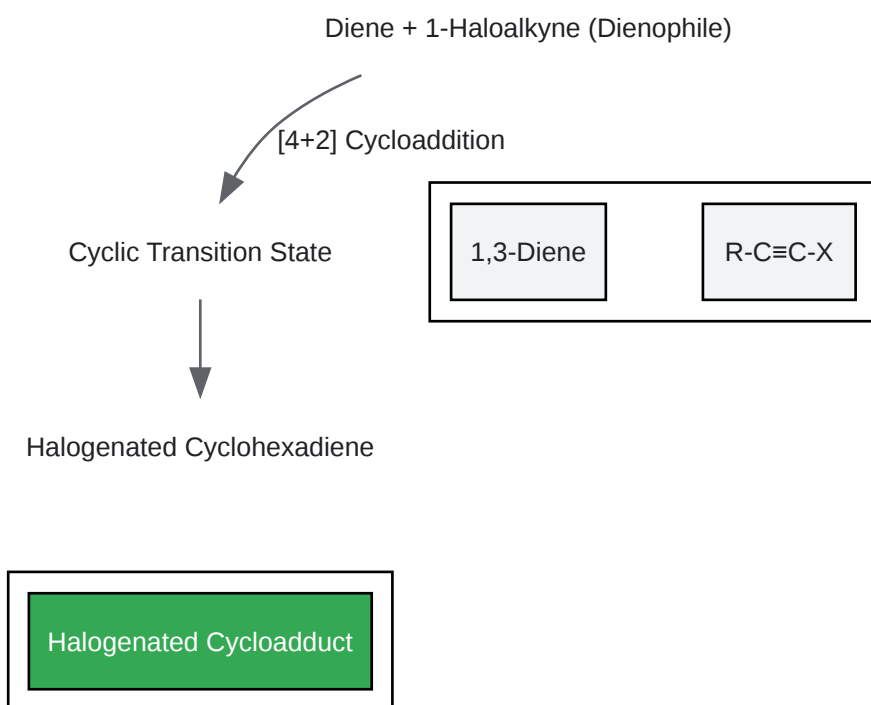
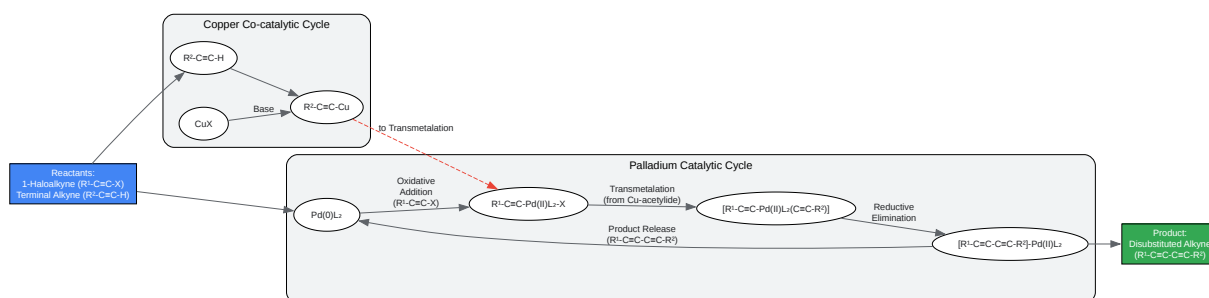
Spectroscopic Technique	Functional Group	Characteristic Signal
¹ H NMR	Acetylenic Proton (in terminal alkyne precursor)	δ 2.0-3.0 ppm
Protons on carbon adjacent to the alkyne	δ 2.0-2.5 ppm	
¹³ C NMR	Alkyne Carbon (C-X)	δ 20-40 ppm
Alkyne Carbon (C-R)	δ 70-90 ppm	
IR Spectroscopy	C≡C Stretch	2100-2260 cm ⁻¹ (weak to medium)
C-Cl Stretch	600-800 cm ⁻¹	
C-Br Stretch	500-600 cm ⁻¹	
C-I Stretch	~500 cm ⁻¹	

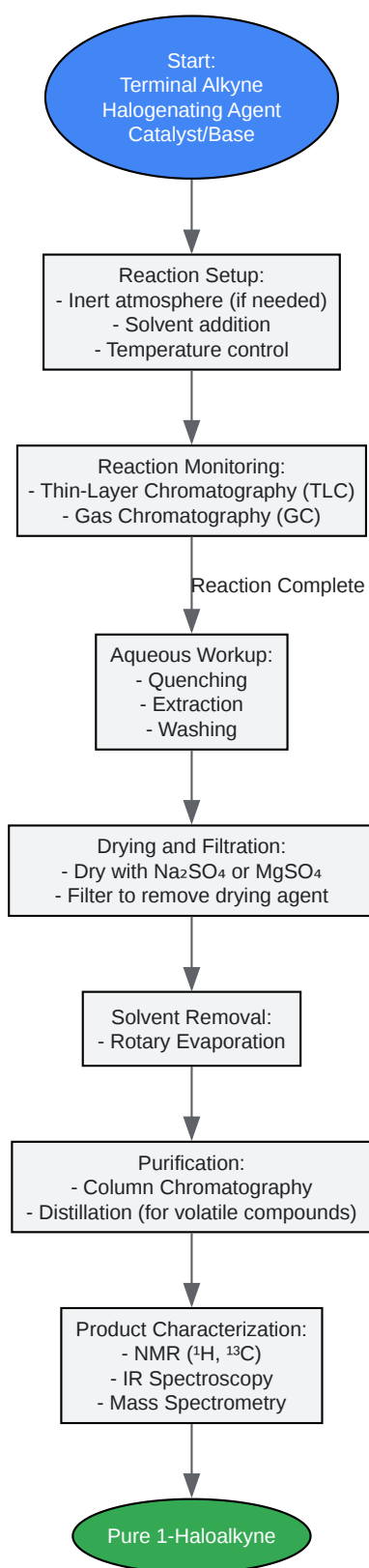
Reactivity and Key Reactions

1-Haloalkynes are valuable synthetic intermediates due to their diverse reactivity. They can participate in a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions.

Cross-Coupling Reactions: The Sonogashira Coupling

One of the most important applications of 1-haloalkynes is in Sonogashira cross-coupling reactions. In this reaction, a 1-haloalkyne couples with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a di-substituted alkyne. This reaction is a powerful tool for the formation of carbon-carbon bonds.





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